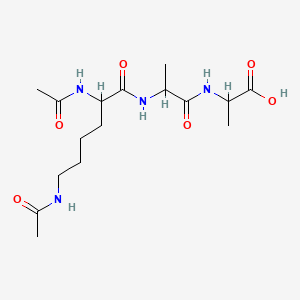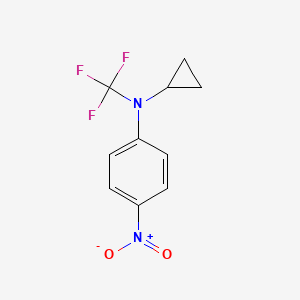
(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso a menudo incluye la formación de enlaces amida a través de reacciones de condensación entre ácidos carboxílicos y aminas. Las condiciones de reacción específicas, como la temperatura, el pH y el uso de catalizadores, son cruciales para garantizar la estereoquímica y el rendimiento deseados del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza al tiempo que se minimizan los residuos y el consumo de energía. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción como la temperatura, el solvente y el pH juegan un papel significativo en la determinación del resultado de las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite el estudio de la estereoquímica y los mecanismos de reacción.
Biología
En biología, este compuesto se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas. Sus múltiples grupos amida lo convierten en un candidato para estudiar las interacciones proteína-ligando.
Medicina
En medicina, this compound se investiga por sus posibles aplicaciones terapéuticas. Su estructura sugiere que puede interactuar con objetivos biológicos de manera específica, lo que la convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto puede utilizarse en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en ciencia de polímeros e ingeniería de materiales.
Mecanismo De Acción
El mecanismo por el cual (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. Los múltiples grupos amida del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con estos objetivos, potencialmente modulando su actividad. Las vías específicas involucradas dependen del contexto biológico y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros aminoácidos y péptidos con múltiples grupos amida. Algunos ejemplos incluyen:
- N-acetilglucosamina
- N-acetilmurámico acid
- Fragmentos de peptidoglicano
Singularidad
Lo que diferencia a (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid es su estereoquímica específica y la disposición de sus grupos funcionales. Esta estructura única puede conferir propiedades e interacciones específicas que no se observan en compuestos similares.
Conclusión
This compound es un compuesto de gran interés debido a su estructura compleja y sus aplicaciones potenciales en diversos campos. Su síntesis, reacciones químicas y aplicaciones en investigación e industria lo convierten en un valioso objeto de estudio para científicos e investigadores.
Propiedades
IUPAC Name |
2-[2-(2,6-diacetamidohexanoylamino)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHGYLJIMMKSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)




![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)

